Ethanone, 2-(5-nitrotetrazol-2-yl)-1-phenyl-
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Overview
Description
2-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)-1-PHENYLETHAN-1-ONE is a synthetic organic compound that features a tetrazole ring and a nitro group attached to a phenylethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)-1-PHENYLETHAN-1-ONE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling with Phenylethanone: The final step involves coupling the nitro-tetrazole intermediate with phenylethanone under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and coupling reactions, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products Formed
Amino derivatives: from reduction reactions.
Substituted phenyl derivatives: from electrophilic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry.
Materials Science:
Biology and Medicine
Pharmaceuticals: Potential use as a precursor in the synthesis of drugs with antimicrobial or anticancer properties.
Industry
Explosives: The nitro group makes it a candidate for use in explosive materials.
Mechanism of Action
The mechanism of action of 2-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)-1-PHENYLETHAN-1-ONE would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
2-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)-1-PHENYLETHAN-2-ONE: Similar structure with a different position of the ketone group.
2-(5-AMINO-2H-1,2,3,4-TETRAZOL-2-YL)-1-PHENYLETHAN-1-ONE: Similar structure with an amino group instead of a nitro group.
Uniqueness
2-(5-NITRO-2H-1,2,3,4-TETRAZOL-2-YL)-1-PHENYLETHAN-1-ONE is unique due to the presence of both a nitro group and a tetrazole ring, which can impart specific chemical and physical properties.
Properties
Molecular Formula |
C9H7N5O3 |
---|---|
Molecular Weight |
233.18 g/mol |
IUPAC Name |
2-(5-nitrotetrazol-2-yl)-1-phenylethanone |
InChI |
InChI=1S/C9H7N5O3/c15-8(7-4-2-1-3-5-7)6-13-11-9(10-12-13)14(16)17/h1-5H,6H2 |
InChI Key |
GFENDONDSDHSFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2N=C(N=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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